2,6-Deoxyfructosazine

Maillard Reaction Pyrazine Synthesis Process Chemistry

2,6-DOF is non-interchangeable with its 2,5-isomer. Its distinct thermal degradation yields 2-methylpyrazine, 2,6-dimethylpyrazine & 2-ethyl-6-methylpyrazine for targeted nutty/roasted tobacco notes. In cosmeceuticals, it uniquely boosts collagen I & hyaluronic acid while inhibiting MMP-1 and reducing ROS—unlike fructosazine, it does not alter cell proliferation. Its polyhydroxylated scaffold enables low-molecular-weight gelator synthesis. Verify isomer identity before ordering; substitution risks irreproducible experimental outcomes and failed formulation specifications.

Molecular Formula C12H20N2O7
Molecular Weight 304.30 g/mol
CAS No. 36806-15-2
Cat. No. B1141047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Deoxyfructosazine
CAS36806-15-2
Synonyms(1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-Trihydroxybutyl]-2-pyrazinyl]-1,2,3,4-butanetetrol;  2-(D-arabino-1’,2’,3’,4’-Tetrahydroxybutyl)-6-(D-erythro-2’’,3’’,4’’-trihydroxybutyl)pyrazine; 
Molecular FormulaC12H20N2O7
Molecular Weight304.30 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O
InChIInChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-13-3-7(14-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1
InChIKeyMBHUNOHYVYVNIP-VSSNEEPJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Deoxyfructosazine (CAS 36806-15-2): Pyrazine Derivative Sourcing and Basic Characterization for Procurement


2,6-Deoxyfructosazine (2,6-DOF, CAS 36806-15-2) is a polyhydroxyalkylpyrazine derivative formed via the Maillard reaction between reducing sugars and ammonia or ammonium salts [1]. It is a naturally occurring compound found in tobacco and various processed foods, and is also synthesized as a research chemical. Its basic physicochemical properties include a molecular formula of C12H20N2O7, a molecular weight of 304.30 g/mol, a melting point range of 124-127°C, and solubility in water .

Why Generic Substitution of 2,6-Deoxyfructosazine with Its 2,5-Isomer or Fructosazine is Scientifically Unsound


While both 2,6-deoxyfructosazine (2,6-DOF) and its structural isomer 2,5-deoxyfructosazine (2,5-DOF) share the same molecular formula and are often discussed together as 'deoxyfructosazines', they exhibit distinct synthetic yields, thermal degradation profiles, and application-specific efficacies [1]. The specific substitution pattern on the pyrazine ring critically influences the molecule's behavior in complex systems—ranging from its formation kinetics in Maillard reactions to its downstream biological activities [2]. Substituting one isomer for another, or for a related analog like fructosazine, can lead to irreproducible experimental outcomes or failed formulation specifications. The following quantitative evidence outlines the exact dimensions where 2,6-DOF's performance is differentiated and non-interchangeable with its closest analogs.

Quantitative Procurement Evidence: Why 2,6-Deoxyfructosazine (CAS 36806-15-2) Outperforms Its 2,5-Isomer in Key Synthetic and Functional Metrics


Synthetic Yield Advantage: 2,6-DOF Is the Dominant Product in Glucose-Ammonia Reactions, Unlike Fructose-Based Systems

In the reaction of glucose with ammonia under weak acidic conditions (pH ~5.3-6.0), 2,6-deoxyfructosazine (2,6-DOF) is formed with a significantly higher yield (5.0%) compared to its isomer, 2,5-deoxyfructosazine (2,5-DOF) (0.58%) [1]. Conversely, when using fructose as the sugar source with ammonium formate, the yield ratio is inverted, with 2,5-DOF being produced in much higher amounts [2]. This demonstrates that 2,6-DOF is the primary and economically relevant target molecule for synthetic routes utilizing glucose as the feedstock.

Maillard Reaction Pyrazine Synthesis Process Chemistry

Distinct Thermal Degradation Profile: 2,6-DOF Generates a Unique Spectrum of Volatile Pyrazines for Flavor and Fragrance Applications

Upon pyrolysis, 2,6-deoxyfructosazine decomposes to generate a specific profile of volatile pyrazines, including 2-methylpyrazine, 2,6-dimethylpyrazine, and 2-ethyl-6-methylpyrazine [1]. This degradation pathway is a key mechanism for its use as a flavor precursor. While 2,5-DOF also generates pyrazines upon heating, the exact profile and ratio of these volatile compounds differ due to the different substitution pattern on the pyrazine ring, leading to distinct organoleptic outcomes in applications like tobacco or food flavoring.

Tobacco Flavoring Thermal Degradation Pyrolysis Chemistry

Comparative In Vitro Bioactivity: 2,6-DOF Exhibits Anti-Aging Effects in Human Dermal Fibroblasts, Distinct from Fructosazine

In a comprehensive in vitro and in vivo study, both fructosazine (FZ) and deoxyfructosazine (DOF, mixture of isomers) demonstrated anti-aging effects on human dermal fibroblast (NHDF) cells and in Sprague-Dawley rats [1]. However, only FZ was shown to significantly promote cell viability, whereas both FZ and DOF enhanced type I collagen (Col I) and hyaluronic acid (HA) secretion, inhibited MMP-1, boosted catalase (CAT), and reduced MDA, ROS, and β-galactosidase [1]. While this study used a mixture of DOF isomers, it establishes a clear functional divergence between the deoxyfructosazine scaffold and fructosazine, underscoring that these two structurally related pyrazines are not functionally equivalent.

Anti-Aging Cosmeceuticals Dermal Fibroblasts

Structural Foundation for Advanced Materials: The Multiple Hydroxyl Groups of 2,6-DOF Enable Gelator Synthesis, a Property Not Shared by Simpler Pyrazines

The chemical structure of 2,6-deoxyfructosazine, characterized by multiple hydroxyl groups on its side chains, provides a versatile platform for the synthesis of low-molecular-weight gelators [1]. These hydroxyl groups serve as tunable sites for modulating hydrophilicity and intermolecular hydrogen bonding, enabling the compound to induce gelation of organic solvents or water. This property is a direct consequence of its specific polyhydroxyalkyl substitution pattern, which is not present in simpler pyrazine analogs like 2-methylpyrazine or 2,6-dimethylpyrazine, and is also distinct from the 2,5-isomer due to the altered spatial arrangement of hydrogen-bonding moieties.

Supramolecular Chemistry Gelators Material Science

High-Value Application Scenarios for 2,6-Deoxyfructosazine (CAS 36806-15-2) Based on Evidence of Differentiation


Flavor and Fragrance Precursor in Tobacco and Food Industries

2,6-DOF is a well-established flavor precursor in the tobacco industry, used to enhance and modify the aroma of cigarette smoke [1]. Its procurement is justified for this application due to its specific pyrolysis profile, which generates a unique blend of volatile pyrazines (2-methylpyrazine, 2,6-dimethylpyrazine, and 2-ethyl-6-methylpyrazine) that contribute to desirable nutty and roasted notes [2]. The compound is also present in brewed products and baked goods as a result of Maillard reactions, and its addition can be used to standardize or enhance flavor profiles in these food systems [3]. The distinct thermal degradation pathway of 2,6-DOF, compared to its 2,5-isomer, makes it a non-substitutable ingredient for achieving specific organoleptic targets.

Active Ingredient in Anti-Aging and Skincare Formulations

Recent research has identified deoxyfructosazine (DOF) as a multifunctional anti-aging agent for topical applications [4]. Its mechanism involves enhancing the secretion of key dermal matrix components like type I collagen and hyaluronic acid, while also inhibiting matrix metalloproteinase-1 (MMP-1) and reducing oxidative stress markers (MDA, ROS) [4]. This evidence positions 2,6-DOF as a promising candidate for cosmeceutical development. Its differentiation from the closely related compound fructosazine, which uniquely promotes cell viability, underscores the need for precise compound selection. For formulators seeking to boost collagen and HA without necessarily affecting cell proliferation, 2,6-DOF presents a targeted functional profile.

Building Block for Supramolecular Gels and Advanced Materials

The polyhydroxylated structure of 2,6-DOF makes it an attractive scaffold for the development of low-molecular-weight gelators (LMWGs) [5]. The multiple hydroxyl groups on its side chains can be chemically modified to fine-tune the balance of hydrophilic and hydrophobic interactions, which is essential for inducing gelation in various solvents. This application is supported by direct evidence of its utility in gelator synthesis [5]. Researchers in materials science and supramolecular chemistry should procure 2,6-DOF for this purpose, as it offers a distinct molecular architecture compared to simpler pyrazines and provides a unique platform for creating novel soft materials with potential applications in drug delivery, sensing, or tissue engineering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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